molecular formula C10H11NO4S B6600333 methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate CAS No. 1909337-53-6

methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate

Cat. No.: B6600333
CAS No.: 1909337-53-6
M. Wt: 241.27 g/mol
InChI Key: CDJZUVLJWVUDNQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate is an organic compound with the molecular formula C10H11NO4S and a molecular weight of 241.27 g/mol It is characterized by the presence of a nitrophenyl group, a sulfanyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate typically involves the reaction of 3-nitrobenzyl chloride with methyl thioglycolate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Amides, other esters

Scientific Research Applications

Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate is unique due to the presence of both a nitrophenyl group and a sulfanyl group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

methyl 2-[(3-nitrophenyl)methylsulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-15-10(12)7-16-6-8-3-2-4-9(5-8)11(13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJZUVLJWVUDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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